molecular formula C9H9F2N B13544127 (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine

(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine

Cat. No.: B13544127
M. Wt: 169.17 g/mol
InChI Key: LHHFLOQRPNYUBD-OWOJBTEDSA-N
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Description

(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in the prop-2-en-1-amine chain, and two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the desired amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond can be reduced to form the saturated amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the saturated amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    (E)-3-(3,4-dimethylphenyl)prop-2-en-1-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine imparts unique properties such as increased electronegativity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+

InChI Key

LHHFLOQRPNYUBD-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CN)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CCN)F)F

Origin of Product

United States

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